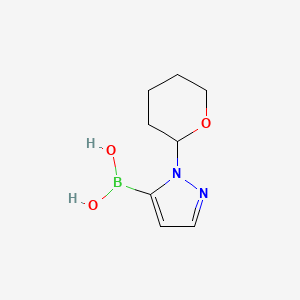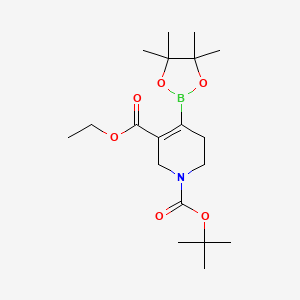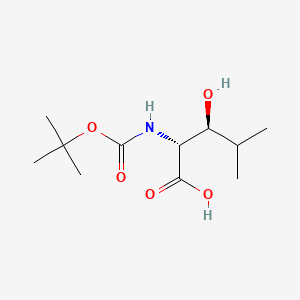
7-acetyl-3,4-dihydroquinoxalin-2(1H)-one
Übersicht
Beschreibung
7-acetyl-3,4-dihydroquinoxalin-2(1H)-one, also known as 7-AQX, is a synthetic compound derived from the quinoxaline family of compounds. It is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. 7-AQX has been extensively studied for its biological activities and has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, 7-AQX has been used in laboratory experiments to study its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Evaluation
7-acetyl-3,4-dihydroquinoxalin-2(1H)-one derivatives have been explored for their potential as anticonvulsant agents. Research shows that some derivatives exhibited significant binding affinities toward AMPA receptors and demonstrated high anticonvulsant activities in experimental models. These findings suggest a promising avenue for developing new anticonvulsant medications by targeting AMPA-receptor antagonism (Abdel-Ghany A. El-Helby et al., 2016); (Abdel-Ghany A. El-Helby et al., 2017).
Antituberculosis Activity
The application of this compound derivatives in combating tuberculosis has been investigated. Specifically, derivatives with certain modifications have shown promising antituberculosis activity, pointing to potential therapeutic uses against Mycobacterium tuberculosis (Andrés Jaso et al., 2003).
Anticancer and Tumor-Vascular Disrupting Agents
Derivatives of this compound have been identified as promising leads for anticancer therapy. Research highlights their role in inhibiting tumor growth, inducing apoptosis, and disrupting tumor vasculature by targeting tubulin binding. This insight opens up new pathways for the development of tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017).
Novel Synthetic Pathways and Chemical Transformations
The chemical synthesis and transformation of this compound and its derivatives offer versatile pathways for creating novel compounds with potential biological activities. Studies focusing on novel acetoxylation reactions and the synthesis of related heterocyclic compounds enrich the chemical toolbox for further pharmaceutical development (J. C. Mason & G. Tennant, 1971); (G. Sarodnick et al., 2003).
Eigenschaften
IUPAC Name |
7-acetyl-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)7-2-3-8-9(4-7)12-10(14)5-11-8/h2-4,11H,5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGVJALEHMCHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine dihydrochloride](/img/structure/B1532397.png)

![5'-Bromo-4-methyl-[2,2']bipyridinyl](/img/structure/B1532401.png)



![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol](/img/structure/B1532408.png)



![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline](/img/structure/B1532413.png)


![Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532418.png)